Computational Lipophilicity: XLogP3 of Pyrrolidine vs. Morpholine and Pyrazole Analogs
The target compound's PubChem-computed XLogP3 value of 2.0 indicates moderate lipophilicity [1]. The morpholine analog (CAS 1358206-42-4) is expected to exhibit lower lipophilicity due to the oxygen atom in the morpholine ring, while the pyrazole analog (CAS 1421471-84-2) may show altered lipophilicity due to the aromatic pyrazole substituent. These differences influence membrane permeability and solubility profiles, making the pyrrolidine-substituted compound a distinct physicochemical entity for drug-like property optimization.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 (PubChem computed) |
| Comparator Or Baseline | Morpholine analog: expected lower XLogP3; Pyrazole analog: expected altered XLogP3; No direct experimental XLogP3 data available for comparators |
| Quantified Difference | Not available; class-level inferred difference |
| Conditions | PubChem XLogP3 computational prediction, no experimental logP measurements identified for comparators |
Why This Matters
Lipophilicity differences directly impact compound handling in biological assays, including solubility in DMSO and aqueous buffers, which is critical for reproducible screening results and reliable procurement decisions.
- [1] PubChem Compound Summary for CID 53164650. National Center for Biotechnology Information (2025). View Source
